3,4-Dichloro-3',5'-difluorobenzophenone

Description

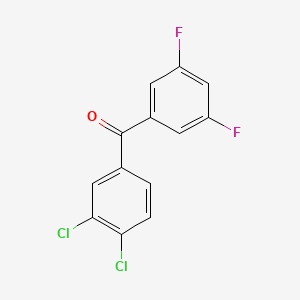

Structure

2D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2O/c14-11-2-1-7(5-12(11)15)13(18)8-3-9(16)6-10(17)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTCJYZVDWSLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374164 | |

| Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-16-1 | |

| Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Using Halogenated Aromatics

A common and effective method to prepare halogenated benzophenones is the Friedel-Crafts acylation catalyzed by Lewis acids such as aluminum chloride (AlCl3). This method is well-documented for related compounds such as 4,4'-difluorobenzophenone and can be adapted for 3,4-dichloro and 3',5'-difluoro substitution patterns.

- Mix the halogenated aromatic compound (e.g., 3,4-dichlorobenzene or its derivatives) with aluminum chloride under cooling (0–25 °C).

- Slowly add the acylating agent, such as 3,5-difluorobenzoyl chloride or 3,5-difluorobenzotrichloride.

- Stir the reaction mixture for 10–30 minutes to form the intermediate halogenated diphenylmethane derivative.

- Hydrolyze the intermediate with water at azeotropic temperature for 4–6 hours to yield the benzophenone.

- Filter, dry, and recrystallize the product to achieve high purity.

This method is supported by patent CN106045828A, which describes a similar approach for 4,4'-difluorobenzophenone with high yield (90–91%) and purity (99.9%) using aluminum chloride catalysis and hydrolysis steps.

Alternative Routes: Oxidation of Diphenylmethane Intermediates

Another approach involves:

- Synthesizing difluorodiphenylmethane intermediates via acid-catalyzed coupling of fluorobenzene with formaldehyde.

- Oxidizing the diphenylmethane intermediate with nitric acid to form the benzophenone.

This method is described for 4,4'-difluorobenzophenone and its isomers, with yields around 70%. While this route is more complex and involves multiple steps, it offers an alternative for preparing fluorinated benzophenones.

Halogen Exchange and Sandmeyer-Type Reactions

For introducing fluorine atoms selectively, halogen exchange reactions or Sandmeyer-type fluorination can be employed, starting from chlorinated benzophenone derivatives. However, these methods often require hazardous reagents (e.g., HF, KF) and have limitations in industrial scalability and purity control.

Data Table: Comparative Preparation Methods for Halogenated Benzophenones

Detailed Research Findings

- The Friedel-Crafts acylation method is preferred for its simplicity, high yield, and selectivity. The reaction temperature control (0–25 °C) and the use of anhydrous aluminum chloride are critical for obtaining high purity products.

- Hydrolysis of the intermediate halogenated diphenylmethane under reflux with water at azeotropic temperature ensures complete conversion to the benzophenone.

- Recrystallization from methanol or similar solvents is effective for purification, achieving >99% purity as confirmed by gas chromatography and NMR spectroscopy.

- The acid-catalyzed coupling and oxidation route provides an alternative but involves more complex steps and lower overall yield, making it less attractive for industrial production.

- Halogen exchange methods, while useful for introducing fluorine atoms, suffer from safety and scalability issues and are less commonly used for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine and fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Substituted benzophenone derivatives.

Reduction: 3,4-Dichloro-3’,5’-difluorobenzhydrol.

Oxidation: 3,4-Dichloro-3’,5’-difluorobenzoic acid.

Scientific Research Applications

Material Science

One of the primary applications of 3,4-dichloro-3',5'-difluorobenzophenone is in the development of high-performance polymers. It serves as an intermediate in the synthesis of polyether-ether-ketone (PEEK), a high-temperature thermoplastic known for its excellent mechanical properties and thermal stability. PEEK is widely used in aerospace, automotive, and medical applications due to its resistance to harsh chemicals and high temperatures .

Pharmaceutical Chemistry

In pharmaceutical research, this compound has been investigated for its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. Studies have shown that derivatives of benzophenones can possess significant antimicrobial and anticancer properties . The introduction of fluorine atoms can alter the lipophilicity and electronic properties of these compounds, making them suitable candidates for drug development.

Analytical Chemistry

This compound is also utilized as a standard in analytical chemistry for quantifying other substances through techniques such as nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts in NMR spectra allow for precise measurements and calibrations in quantitative analyses .

Case Study 1: PEEK Development

A study focused on the synthesis of polyether-ether-ketone using this compound as an intermediate demonstrated that varying the ratios of reactants influenced the thermal properties of the resulting polymer. The research indicated that optimizing these conditions could lead to materials with superior performance characteristics suitable for extreme environments .

Case Study 2: Anticancer Activity

Research investigating the anticancer potential of fluorinated benzophenones found that certain derivatives exhibited selective cytotoxicity against various cancer cell lines. The study highlighted that compounds with multiple fluorine substituents showed enhanced activity compared to their non-fluorinated analogs, suggesting a structure-activity relationship critical for drug design .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Material Science | Intermediate for PEEK synthesis | High thermal stability and mechanical strength |

| Pharmaceutical Chemistry | Antimicrobial and anticancer potential | Enhanced bioactivity due to fluorination |

| Analytical Chemistry | NMR spectroscopy standard | Distinct chemical shifts facilitate quantification |

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

4,4'-Difluorobenzophenone

- Structure : Fluorine atoms at the 4 and 4' positions.

- Key Properties :

- This irregularity could extend polymer processing times by slowing crystallization kinetics, as seen in Vitrex’s AM 200 material .

3,5-Difluorobenzophenone

- Structure : Fluorine atoms at the 3 and 5 positions on one phenyl ring.

- Key Properties :

- Comparison: The absence of chlorine in 3,5-difluorobenzophenone results in lower molecular weight (158.10 g/mol vs. ~252–253 g/mol for the target compound) and higher solubility.

3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9)

- Structure : Single chlorine at the 3-position and fluorine at 3',5' positions.

- Key Properties :

- Comparison: The additional chlorine in the target compound (3,4-dichloro vs. However, steric hindrance from the 4-chloro substituent may reduce reaction yields compared to mono-chloro analogs .

3,4-Dichloro-3',4'-difluorobenzophenone (CAS 844885-31-0)

- Structure : Dichloro at 3,4 and difluoro at 3',4' positions.

- Key Properties :

- Comparison :

- Adjacent chlorine and fluorine substituents (3,4 vs. 3',5') in the target compound reduce steric crowding compared to the 3',4'-difluoro isomer. This positional difference may improve solubility and reactivity in cross-coupling reactions .

Biological Activity

3,4-Dichloro-3',5'-difluorobenzophenone (C13H6Cl2F2O) is an organic compound notable for its unique chemical structure, which includes two chlorine and two fluorine atoms attached to the benzophenone framework. This configuration significantly influences its biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and toxicology.

- Molecular Formula: C13H6Cl2F2O

- Molecular Weight: 287.09 g/mol

- Structure: The compound features a benzophenone core with dichloro and difluoro substituents, enhancing its reactivity and interaction with biological macromolecules .

The biological activity of this compound primarily arises from its ability to interact with enzymes and proteins. The halogen substituents can modulate enzyme activity, disrupt cellular processes, and affect signal transduction pathways. Specific pathways influenced by this compound include:

- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in metabolic processes.

- Cellular Interaction: The compound may alter cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Biological Activity Studies

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens. However, detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, with some evidence suggesting modulation of inflammatory pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against bacteria | |

| Anti-inflammatory | Potential modulation of inflammation | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

-

Antimicrobial Study:

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several commonly used antibiotics. -

Toxicological Profile:

Investigations into the toxicological effects of this compound revealed potential cytotoxicity in certain cell lines at high concentrations. The observed effects included cell cycle arrest and apoptosis induction, warranting further exploration into its safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,4-Dichloro-3',5'-difluorobenzophenone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via halogen substitution (e.g., chlorination/fluorination of benzophenone derivatives) or catalytic carbonylation of aryl halides. For halogen substitution, starting with 3',5'-difluorobenzophenone and introducing chlorine at positions 3 and 4 via electrophilic aromatic substitution using Cl₂/FeCl₃ or SOCl₂ is a common approach . Catalytic carbonylation using palladium catalysts with aryl chlorides and fluorides may also yield the target compound. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization via GC-MS (>97% purity) and NMR (¹⁹F and ¹H analysis for substituent positions) is critical .

Q. How should researchers characterize this compound to confirm its structural and chemical identity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C/¹⁹F NMR : To verify substituent positions and integration ratios. Fluorine atoms at 3' and 5' positions will show distinct ¹⁹F shifts (~-110 to -120 ppm for meta-F) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (M⁺) at m/z 298.0 (C₁₃H₆Cl₂F₂O⁺) and isotopic patterns for Cl and F .

- XRD : For crystalline structure validation, particularly to resolve potential regiochemical ambiguities .

- Elemental Analysis : Ensure %C, H, Cl, F align with theoretical values (±0.3%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/vapors .

- Spill Management : Avoid dry sweeping; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation .

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F substituents enhance electrophilicity, making the compound reactive in Suzuki-Miyaura or Ullmann couplings. In polar aprotic solvents (e.g., DMF, DMSO), reaction rates increase due to improved solubility of Pd catalysts. Elevated temperatures (80–120°C) accelerate coupling but may promote side reactions (e.g., dehalogenation). Kinetic studies using in situ ¹⁹F NMR can monitor reaction progress, while Arrhenius plots (lnk vs. 1/T) quantify activation energies .

Q. What computational methods are effective for predicting the compound’s spectroscopic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate NMR chemical shifts (GIAO method). Compare with experimental ¹⁹F shifts to validate accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., water vs. THF) to predict solubility and aggregation behavior.

- Reactivity Prediction : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies sites prone to nucleophilic/electrophilic attacks .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Determine if dynamic processes (e.g., ring flipping) cause signal broadening. Cooling to -40°C may resolve splitting .

- COSY/NOESY : Identify through-space couplings or confirm regiochemistry.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CDCl₃ solvent) to simplify complex splitting .

Q. What strategies mitigate challenges in synthesizing derivatives with mixed halogen substituents?

- Methodological Answer :

- Sequential Halogenation : Prioritize fluorination before chlorination, as F groups deactivate the ring, reducing over-chlorination risks .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block specific positions during synthesis.

- Microwave-Assisted Synthesis : Enhances reaction control and reduces side products (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.